Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate
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Overview
Description
Methyl [2-(bromomethyl)phenyl]methoxycarbamate is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of carbamic acid and features a bromomethyl group attached to a phenyl ring, which is further connected to a methoxycarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [2-(bromomethyl)phenyl]methoxycarbamate can be synthesized through several methods. One common synthetic route involves the reaction of N-methoxy-N-2-methylphenylcarbamate with N-bromosuccinimide in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride. The reaction mixture is heated, and the product is obtained after washing, drying, and vacuum distillation .
Industrial Production Methods
Industrial production of Methyl [2-(bromomethyl)phenyl]methoxycarbamate typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(bromomethyl)phenyl]methoxycarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include aldehydes or ketones.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
Methyl [2-(bromomethyl)phenyl]methoxycarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and nucleic acids.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl [2-(bromomethyl)phenyl]methoxycarbamate involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This property makes it useful in biochemical studies and drug development.
Comparison with Similar Compounds
Similar Compounds
- Methyl [2-(chloromethyl)phenyl]methoxycarbamate
- Methyl [2-(iodomethyl)phenyl]methoxycarbamate
- Methyl [2-(fluoromethyl)phenyl]methoxycarbamate
Uniqueness
Methyl [2-(bromomethyl)phenyl]methoxycarbamate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and interactions with other molecules, making it particularly useful in specific synthetic and research applications.
Properties
CAS No. |
151827-83-7 |
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Molecular Formula |
C10H12BrNO3 |
Molecular Weight |
274.11 g/mol |
IUPAC Name |
methyl N-[[2-(bromomethyl)phenyl]methoxy]carbamate |
InChI |
InChI=1S/C10H12BrNO3/c1-14-10(13)12-15-7-9-5-3-2-4-8(9)6-11/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
KENRWEJNBXJGNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NOCC1=CC=CC=C1CBr |
Origin of Product |
United States |
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